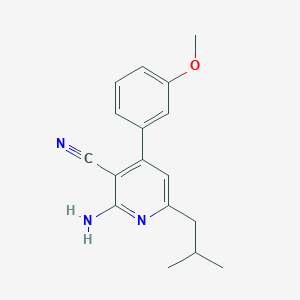![molecular formula C17H17NO4S B5738568 methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of ester that is commonly used in organic synthesis and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is not yet fully understood. However, studies have shown that it can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation. It can also inhibit the migration and invasion of cancer cells, leading to the suppression of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate in lab experiments is its high yield during synthesis. This allows for the production of large quantities of the compound, making it more accessible for research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate. One of the areas of interest is its potential use in the treatment of viral infections, such as COVID-19. Studies have shown that this compound can inhibit the replication of the SARS-CoV-2 virus, making it a promising candidate for the development of new antiviral drugs. Another area of interest is the development of new drugs for the treatment of cancer. Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, the compound's potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, is also an area of interest for future research.
Conclusion:
In conclusion, methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound and its applications in different fields.
Métodos De Síntesis
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate can be synthesized by the reaction of 4-aminophenol with phenylthioacetic acid, followed by esterification with methyl chloroacetate. This reaction results in the formation of the desired product with a yield of around 70%.
Aplicaciones Científicas De Investigación
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in medicinal chemistry, where it is used as a building block for the synthesis of different drugs. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
methyl 2-[4-[(2-phenylsulfanylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-17(20)11-22-14-9-7-13(8-10-14)18-16(19)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHZOVZRWGLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


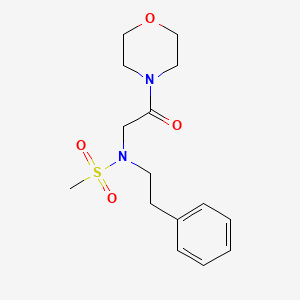
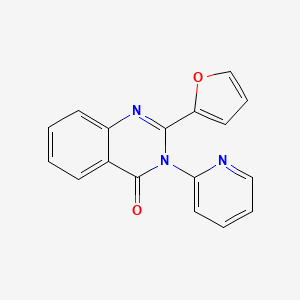
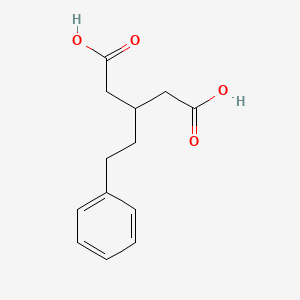

![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)
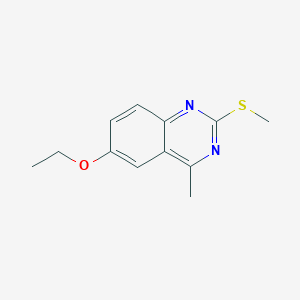
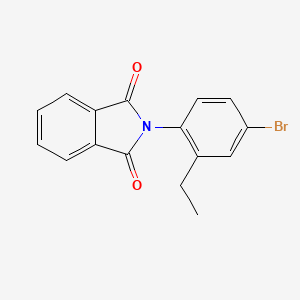
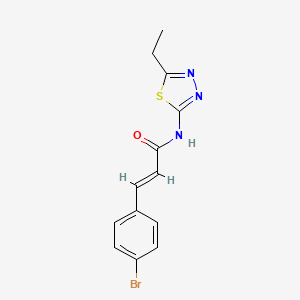
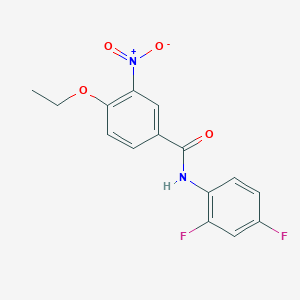
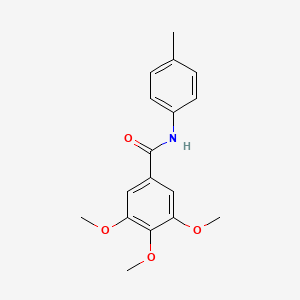
![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
